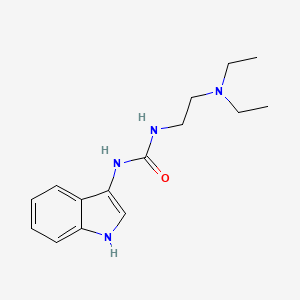

1-(2-(diethylamino)ethyl)-3-(1H-indol-3-yl)urea

Description

1-(2-(Diethylamino)ethyl)-3-(1H-indol-3-yl)urea is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features a diethylaminoethyl group attached to the indole ring via a urea linkage, which can influence its chemical properties and biological activities.

Properties

IUPAC Name |

1-[2-(diethylamino)ethyl]-3-(1H-indol-3-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O/c1-3-19(4-2)10-9-16-15(20)18-14-11-17-13-8-6-5-7-12(13)14/h5-8,11,17H,3-4,9-10H2,1-2H3,(H2,16,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAIRTLGEYXWXDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)NC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(diethylamino)ethyl)-3-(1H-indol-3-yl)urea typically involves the reaction of an indole derivative with a diethylaminoethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under mild conditions to prevent decomposition of the reactants. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final compound. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Diethylamino)ethyl)-3-(1H-indol-3-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups on the indole ring or the diethylaminoethyl group are replaced with other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

Substitution: Halogenating agents, alkylating agents, and other electrophiles in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-(2-(Diethylamino)ethyl)-3-(1H-indol-3-yl)urea has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-(diethylamino)ethyl)-3-(1H-indol-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

1-(2-(Dimethylamino)ethyl)-3-(1H-indol-3-yl)urea: Similar structure but with dimethylamino group instead of diethylamino group.

1-(2-(Piperidino)ethyl)-3-(1H-indol-3-yl)urea: Contains a piperidine ring instead of the diethylamino group.

1-(2-(Morpholino)ethyl)-3-(1H-indol-3-yl)urea: Features a morpholine ring in place of the diethylamino group.

Uniqueness

1-(2-(Diethylamino)ethyl)-3-(1H-indol-3-yl)urea is unique due to the presence of the diethylaminoethyl group, which can influence its lipophilicity, solubility, and biological activity. This structural feature may enhance its ability to interact with specific molecular targets and improve its pharmacokinetic properties compared to similar compounds.

Biological Activity

1-(2-(diethylamino)ethyl)-3-(1H-indol-3-yl)urea is a compound belonging to the indole derivative class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and comparisons with related compounds.

The synthesis of this compound typically involves the reaction of an indole derivative with diethylaminoethyl isocyanate. The reaction is generally performed in organic solvents like dichloromethane or tetrahydrofuran under mild conditions to ensure high yield and purity of the final product. The compound's structure includes a diethylaminoethyl group linked to the indole ring via a urea bond, influencing its chemical behavior and biological interactions.

2.1 Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that various indole derivatives possess antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds range from 0.0039 to 0.025 mg/mL against these bacteria .

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| Compound A | 0.0048 | E. coli |

| Compound B | 0.0195 | Bacillus mycoides |

| Compound C | 0.039 | Candida albicans |

2.2 Anticancer Potential

The compound has also been investigated for its anticancer potential. Studies suggest that indole derivatives can inhibit specific cancer cell lines by interfering with cellular signaling pathways and inducing apoptosis. For example, some derivatives have shown efficacy against breast cancer cells by modulating the expression of genes involved in cell cycle regulation .

The biological activity of this compound is believed to involve its interaction with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways, potentially leading to altered cellular responses:

- Enzyme Inhibition : It may inhibit enzymes critical for pathogen survival or cancer cell proliferation.

- Receptor Binding : The compound could bind to specific receptors, affecting signal transduction pathways that regulate cell growth and survival.

4. Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique aspects of this compound:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| 1-(2-(dimethylamino)ethyl)-3-(1H-indol-3-yl)urea | Dimethylamino group | Moderate antibacterial activity |

| 1-(2-(piperidino)ethyl)-3-(1H-indol-3-yl)urea | Piperidine ring | Enhanced anticancer properties |

The diethylaminoethyl group in our compound enhances lipophilicity and solubility, potentially improving pharmacokinetic properties compared to others .

5. Case Studies and Research Findings

Several studies have highlighted the biological relevance of indole derivatives:

- Study on Antimicrobial Activity : A comprehensive study evaluated various indole derivatives, including our compound, for their antimicrobial properties against a panel of bacterial strains, demonstrating significant activity with varying MIC values .

- Anticancer Research : Another study focused on the effects of indole-based compounds on breast cancer cell lines, revealing that certain modifications could enhance cytotoxic effects through apoptosis induction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.